5-Amino-2,4-difluorobenzonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-2,4-difluorobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2.ClH/c8-5-2-6(9)7(11)1-4(5)3-10;/h1-2H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJOEAYUCXJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2,4-Difluorobenzonitrile
Precursor : 2,4-Difluorobenzonitrile (CAS 3939-09-1)
Reagents :
- Nitric acid (70% w/w)
- Trifluoroacetic acid (TFA) as solvent
Conditions : - Temperature: 30–35°C
- Reaction time: 3–4 hours
The nitration mixture (nitric acid in TFA) is added dropwise to the precursor under controlled conditions to yield 5-nitro-2,4-difluorobenzonitrile.
Reduction of Nitro Group
Reducing Agents :
- Iron (Fe) in hydrochloric acid (HCl)
- Tin(II) chloride (SnCl₂)
- Catalytic hydrogenation (Pd/C, H₂)
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Fe/HCl | EtOAc | Reflux | 85–90% |
| SnCl₂ | EtOAc | 25°C | 78–82% |
| H₂/Pd/C | EtOH/EtOAc | 25°C, 50 psi | 96% |
The nitro group is reduced to an amine, forming 5-amino-2,4-difluorobenzonitrile. Acidification with HCl yields the hydrochloride salt.
Substitution Reactions
Alternative methods replace halogen atoms directly to introduce the amino group.
Copper-Mediated Cyanation
Precursor : 4-Bromo-2,6-difluoroaniline
Reagents :
Imide Substitution
Precursor : 2,4-Difluorobenzonitrile
Reagents :
- Acylamide reagent (e.g., hydrazine hydrate)
- Methanol as solvent
Conditions : - 25–30°C, 5 hours
Yield : 94.7% (GC purity 98.5%)
This method replaces the 4-fluorine with an imide group, followed by hydrolysis to form the amine.
Industrial-Scale Optimization
Continuous flow reactors and immobilized catalysts enhance scalability:
- Catalysts : Raney nickel or palladium-on-carbon
- Solvents : Ethanol/EtOAc mixtures
- Yield : ≥85% with reduced reaction times
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nitration-Reduction | Nitration → Reduction | High yield, scalable | Hazardous nitrating agents |
| Substitution | CuCN-mediated cyanation | Mild conditions | Limited substrate scope |
| Imide Replacement | Hydrazine substitution | High purity | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases, with reactions typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-2,4-difluorobenzonitrile hydrochloride is synthesized through various chemical processes, often involving the nitration of specific aromatic compounds followed by amination. The compound's unique structure allows for modifications that can enhance its biological activity. For instance, the introduction of fluorine atoms can significantly affect the lipophilicity and reactivity of the molecule, making it a valuable candidate in drug design.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties by acting as an inhibitor of receptor tyrosine kinases (RTKs). These kinases play crucial roles in tumor growth and angiogenesis. A study highlighted that compounds similar to 5-amino-2,4-difluorobenzonitrile effectively inhibit multiple RTKs, suggesting its potential use in cancer therapy .
Antiparasitic Activity
The compound has also been explored for its antiparasitic effects, particularly against Trypanosoma species responsible for diseases like African sleeping sickness. Its efficacy against these parasites was noted in vitro, indicating a promising avenue for developing treatments for parasitic infections .
Drug Development
This compound serves as a precursor in the synthesis of various pharmaceutical agents. For example, it is involved in the production of ivacaftor, a medication used to treat cystic fibrosis by targeting specific mutations in the CFTR gene . The compound's ability to act as a building block for more complex molecules makes it integral to drug development processes.
Formulation Development
The hydrochloride salt form of 5-amino-2,4-difluorobenzonitrile enhances its solubility and stability, which are critical factors in formulation development for oral or injectable medications. This property allows for better bioavailability when administered to patients.
Case Study: Anticancer Activity
A comprehensive study evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism of action was attributed to the inhibition of key signaling pathways involved in tumor progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | RTK inhibition |
| A549 (Lung Cancer) | 3.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest |
Case Study: Antiparasitic Efficacy
In another study focusing on Trypanosomiasis treatment, this compound was tested against Trypanosoma brucei and Trypanosoma congolense. The compound exhibited potent activity with low toxicity profiles in animal models .
| Parasite Strain | Effective Dose (mg/kg) | Outcome |
|---|---|---|
| T. brucei | 10 | Complete cure observed |
| T. congolense | 15 | Significant reduction in parasitemia |
Mechanism of Action
The mechanism of action of 5-Amino-2,4-difluorobenzonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and difluoro groups play a crucial role in binding to active sites and modulating biological activity . The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
The table below compares 5-amino-2,4-difluorobenzonitrile hydrochloride with structurally related compounds, emphasizing substituent positions and functional groups:
Key Observations:
Halogen Effects: Fluorine at positions 2 and 4 (as in the target compound) enhances electrophilicity and metabolic stability compared to non-halogenated analogs. However, replacing fluorine with chlorine (e.g., 5-amino-2,4-dichlorophenol hydrochloride ) increases molecular weight and lipophilicity.
Functional Group Impact: The nitrile (–CN) group in the target compound improves binding to metal catalysts in synthetic reactions compared to carboxylic acid (–COOH) or phenol (–OH) derivatives . Hydrochloride salts (e.g., in the target compound and benzimidazole derivatives) enhance aqueous solubility, critical for bioavailability in drug formulations .
Pharmacological Potential
- The target compound’s nitrile group may interact with cysteine residues in enzyme active sites, a mechanism less feasible in analogs like 4-amino-2,6-difluorobenzonitrile .
- Benzimidazole derivatives (e.g., 5-amino-2-(trifluoromethyl)-benzimidazole dihydrochloride ) exhibit broader antiparasitic activity due to their fused aromatic ring system, which the benzonitrile-based target compound lacks.
Commercial and Industrial Relevance
- In contrast, 5-amino-2,3-dihydro-1,4-phthalazinedione (luminol) hydrochloride is widely available due to its use in chemiluminescence assays .
- Cost: Halogenated benzonitriles (e.g., 4-amino-2,6-difluorobenzonitrile) are priced at ~JPY 12,500/g , whereas the target compound’s hydrochloride form is likely more expensive due to synthesis complexity.
Biological Activity
5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS Number: 2089258-01-3) is a chemical compound that has garnered attention for its significant biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C₇H₅ClF₂N₂
- Molecular Weight : Approximately 190.58 g/mol
- Structure : The compound features a benzene ring substituted with an amino group, two fluorine atoms, and a cyano group, typically encountered as a hydrochloride salt to enhance solubility in aqueous environments.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been studied for its ability to inhibit specific enzymes involved in tumor growth. Notably, binding assays and computational modeling have suggested that this compound interacts with protein targets associated with cancer pathways, potentially leading to the development of effective anticancer therapies .
Table 1: Summary of Anticancer Activity Studies
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes critical for tumor proliferation. For instance, it has been linked to the inhibition of branched-chain amino acid transaminases (BCAT), which are involved in metabolic pathways that support cancer cell growth .
- Cell Signaling Pathways : It may also influence various cell signaling pathways related to proliferation and apoptosis, thereby impacting cancer cell survival and growth dynamics.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- In Vitro Studies : In one study involving glioblastoma cells, the compound demonstrated significant inhibition of cell growth at low micromolar concentrations. The study utilized IC50 values to quantify the effectiveness of the compound against specific cancer types .
- Mechanistic Insights : Another investigation focused on the structural activity relationship (SAR) provided insights into how modifications to the compound's structure could enhance its potency and selectivity against cancer targets. This study emphasized the importance of the amino and cyano groups in mediating biological interactions .
Potential Applications
The potential applications of this compound extend beyond oncology:
- Pharmaceutical Development : As a building block in drug synthesis, this compound can be utilized to develop new therapeutic agents targeting various diseases.
- Research Tool : Its ability to modulate specific biological pathways makes it a valuable tool for researchers studying cancer biology and drug resistance mechanisms.
Q & A
Q. Advanced Research Focus: Spectroscopic Analysis
- distinguishes fluorine environments (δ -110 to -120 ppm for aromatic F) and quantifies substitution efficiency .
- XPS confirms the oxidation state of nitrogen (binding energy ~399 eV for -NH₂) and fluorine (689 eV for C-F) .
- FT-IR identifies amine stretching (3350–3450 cm) and nitrile vibrations (2230 cm) .
How does the hydrochloride salt form influence the compound’s bioavailability compared to the free base?
Advanced Research Focus: Salt Formation and Bioavailability
The hydrochloride salt enhances aqueous solubility (logP reduced by ~1.5 units), improving dissolution in physiological buffers. However, in vivo studies suggest faster renal clearance due to increased polarity. Co-crystallization with counterions (e.g., sodium) may balance solubility and membrane permeability for CNS-targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
